4-[(6-chloro-7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
Description
The compound 4-[(6-chloro-7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide features a coumarin (chromen-2-one) core substituted with chloro, hydroxy, and dimethyl groups at positions 6, 7, 3, and 4, respectively. A methylene bridge links this core to a piperazine ring, which is further functionalized with a dimethylsulfonamide group.
Properties
Molecular Formula |
C18H24ClN3O5S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[(6-chloro-7-hydroxy-3,4-dimethyl-2-oxochromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H24ClN3O5S/c1-11-12(2)18(24)27-17-13(11)9-15(19)16(23)14(17)10-21-5-7-22(8-6-21)28(25,26)20(3)4/h9,23H,5-8,10H2,1-4H3 |
InChI Key |
LMXJXLUOQHGIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . This intermediate is then reacted with various sodium azides to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the coumarin ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-[(6-chloro-7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and inflammation .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations:
- Core Heterocycles: The target compound’s chromen-2-one core differs from quinazolinone () and benzoxazinone () analogs. Chromen-2-one derivatives are known for anticoagulant and anti-inflammatory properties, while quinazolinones often exhibit kinase inhibition .
- Substituent Effects: Chloro substituents are prevalent in analogs (e.g., A4, A6, ), which may enhance lipophilicity and receptor binding. The sulfonamide group in the target compound and ’s benzoxazinone derivative could improve solubility compared to carboxamide analogs .
Bioactivity and Structure-Activity Relationships (SAR)
- highlights that compounds with structural similarities cluster in bioactivity profiles. For instance, chloro-substituted piperazine derivatives (e.g., A4, A6) may target similar pathways, such as serotonin or dopamine receptors, due to the piperazine moiety’s flexibility in adopting bioactive conformations .
Biological Activity
The compound 4-[(6-chloro-7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule that combines a sulfonamide functional group with a piperazine ring and a chromenone moiety. This unique structure suggests potential biological activities, particularly in pharmacological applications. The presence of chloro and hydroxy substituents on the chromenone ring enhances its reactivity and may influence its interactions with biological targets.
The molecular formula of the compound is , with a molecular weight of 397.92 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 397.92 g/mol |
| LogP | 3.52 |
| Boiling Point | 417.1 ± 45.0 °C |
| Flash Point | 206.0 ± 28.7 °C |
These properties are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. The sulfonamide moiety in this compound may confer similar activity.
- Antioxidant Properties : The chromenone structure is associated with antioxidant effects, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some chromenone derivatives have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that:
- The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- The chromenone moiety could interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for evaluating its therapeutic potential. Techniques such as:
- Molecular Docking : To predict the binding affinity to target proteins.
- In vitro Assays : To assess biological activity against various pathogens or cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
